Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)-
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Overview
Description
Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- is a compound that contains both arsenic and fluorine atoms
Preparation Methods
The preparation of Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- involves several synthetic routes. One common method includes the reaction of 3,3,3-trifluoro-1-propene with dimethylarsine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert it into simpler arsenic-containing compounds.
Scientific Research Applications
Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce arsenic and fluorine atoms into complex molecules.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- involves its interaction with molecular targets through its arsenic and fluorine atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the reaction conditions. The pathways involved include electron transfer, coordination with metal centers, and formation of covalent bonds with organic molecules .
Comparison with Similar Compounds
Similar compounds to Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- include other arsenic-containing fluorinated compounds such as:
Arsine, dimethyl(3,3,3-trifluoro-1-propenyl)-: Lacks the additional trifluoromethyl group.
Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propyl)-: Has a saturated carbon chain instead of a double bond.
Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-butyl)-: Contains a longer carbon chain. The uniqueness of Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- lies in its specific arrangement of arsenic and fluorine atoms, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
4648-63-9 |
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Molecular Formula |
C6H7AsF6 |
Molecular Weight |
268.03 g/mol |
IUPAC Name |
[(Z)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]-dimethylarsane |
InChI |
InChI=1S/C6H7AsF6/c1-7(2)4(6(11,12)13)3-5(8,9)10/h3H,1-2H3/b4-3- |
InChI Key |
PSUXANMZLHEYAD-ARJAWSKDSA-N |
Isomeric SMILES |
C[As](C)/C(=C\C(F)(F)F)/C(F)(F)F |
Canonical SMILES |
C[As](C)C(=CC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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